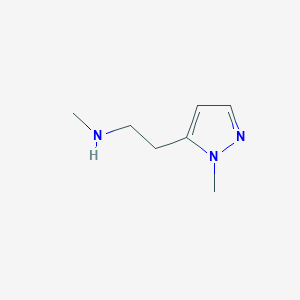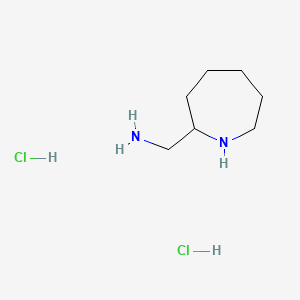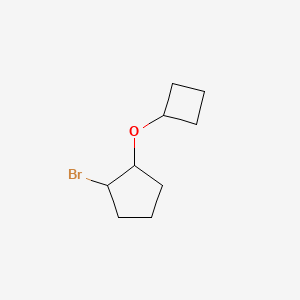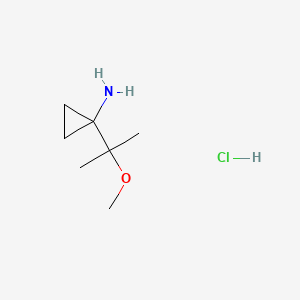
1-(2-Methoxypropan-2-yl)cyclopropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropane ring with an amine group and a methoxypropan-2-yl substituent
Métodos De Preparación
The synthesis of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and alkenes in the presence of a catalyst.
Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the cyclopropane ring with a suitable methoxypropan-2-yl halide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates, forming new carbon-nitrogen bonds.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group and the cyclopropane ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification, depending on the context of its use.
Comparación Con Compuestos Similares
1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Methoxypropan-2-amine Hydrochloride: This compound lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Cyclopropanamine Hydrochloride: This compound lacks the methoxypropan-2-yl group, leading to differences in its biological activity and applications.
Methoxycyclopropane Derivatives:
The uniqueness of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride lies in its combination of structural features, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
1-(2-methoxypropan-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2,9-3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H |
Clave InChI |
UTALOOFBURZCAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CC1)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


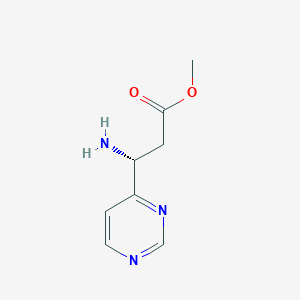
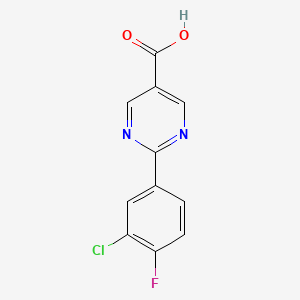
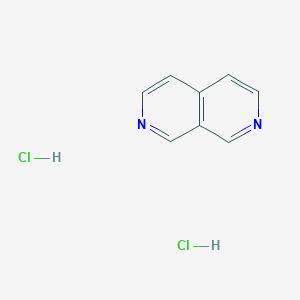
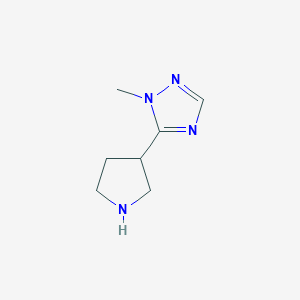
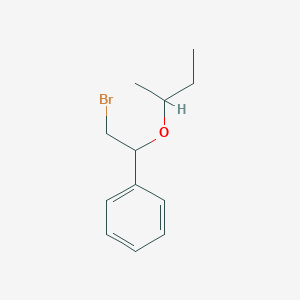
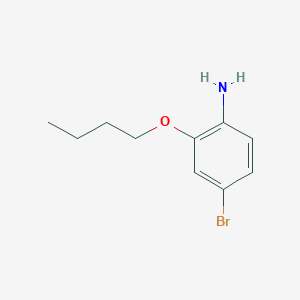

![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
